molecular formula C11H13BrN2O B8669752 3-bromo-4-methyl-N'-(propan-2-ylidene)benzohydrazide

3-bromo-4-methyl-N'-(propan-2-ylidene)benzohydrazide

Cat. No.: B8669752
M. Wt: 269.14 g/mol
InChI Key: IKMWLQBQGUXFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methyl-N'-(propan-2-ylidene)benzohydrazide is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

3-bromo-4-methyl-N-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C11H13BrN2O/c1-7(2)13-14-11(15)9-5-4-8(3)10(12)6-9/h4-6H,1-3H3,(H,14,15)

InChI Key

IKMWLQBQGUXFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-bromo-4-methylbenzohydrazide (2.0 g, 8.72 mmol, 1.0 eq) and acetone (10 mL, 172 mmol, 21 eq) in hexane (10 mL), was added molecular sieves (500 mg) followed by trifluoroacetic acid (2 mL) and the resulting mixture was refluxed for 3 h. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated under vacuum and the residue was taken in ethyl acetae (100 mL), washed with water (50 mL), aqueous saturated sodium bicarbonate solution (50 mL), brine (50 mL), dried (Na2SO4) and filtered. The filtrate was concentrated under reduced pressure to afford the 2.10 g of the 3-bromo-4-methyl-N′-(propan-2-ylidene)benzohydrazide. 1HNMR (400 MHz, DMSO-d6) δ 10.51 (s, 1H, D2O exchangeable), 8.02 (s, 1H), 7.75 (dd, J=1.0, 8.0 Hz, 1H), 7.44 (d, J=8.0 Hz, 1H), 2.40 (s, 3H), 2.01 (s, 3H), 1.94 (s, 3H); ESI-MS (m/z) 269, 271 [(MH)+, Br79,81].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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